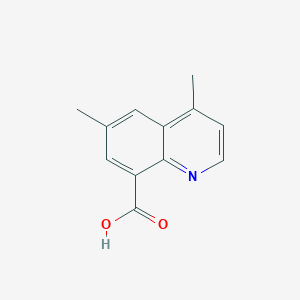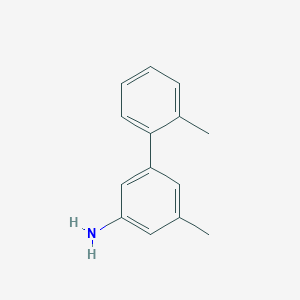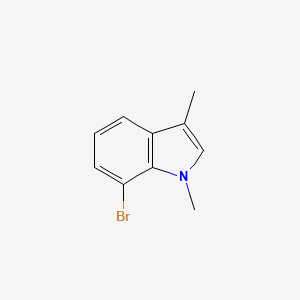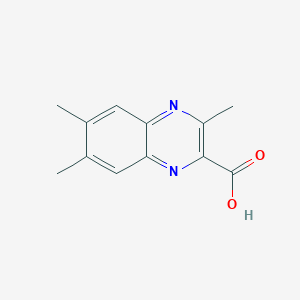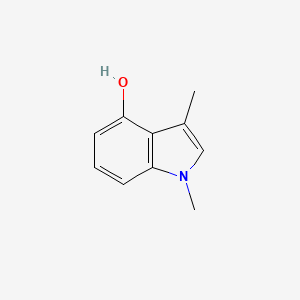
1,3-Dimethyl-1H-indol-4-ol
Vue d'ensemble
Description
1,3-Dimethyl-1H-indol-4-ol is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Applications De Recherche Scientifique
Structure Determination and Synthesis
Researchers have been focused on the structure determination and synthesis of compounds derived from the condensation of indole with acetone, leading to the identification of novel structures and rearrangement products with potential biological activities. The acid-catalyzed condensation has yielded compounds with complex structures, offering insights into their synthesis pathways and structural characteristics (Noland et al., 1996). Similarly, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl] arylsulfon(aroyl)amides has been explored, showcasing the chemical versatility and the potential for generating biologically active compounds (Avdeenko et al., 2020).
Metal Complexes and Biological Activity
The development of new metal complexes utilizing 1,3-Dimethyl-1H-indol-4-ol derivatives as ligands demonstrates the potential for these compounds in catalysis and biological applications. Studies have shown the synthesis of metal complexes with Ni(II), Pt(IV), and other metals, characterized by various spectroscopic methods and tested for biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Antimicrobial and Antidepressant Properties
The exploration of 1,3-Dimethyl-1H-indol-4-ol derivatives in antimicrobial and antidepressant applications has been significant. For instance, novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized, showing moderate inhibitory activity against Candida albicans and potential for treating bacterial infections (Ramadan et al., 2019). Furthermore, the development of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles as potential antidepressants highlights the diverse therapeutic potential of compounds derived from or related to 1,3-Dimethyl-1H-indol-4-ol (Demerson et al., 1975).
Photovoltaic and Optical Applications
The co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion of dye-sensitized solar cells indicates the potential of 1,3-Dimethyl-1H-indol-4-ol derivatives in enhancing the efficiency of solar energy conversion (Wu et al., 2009). This application underscores the role of these compounds in the development of advanced materials for renewable energy technologies.
Propriétés
IUPAC Name |
1,3-dimethylindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKGOSAUNORVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-indol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



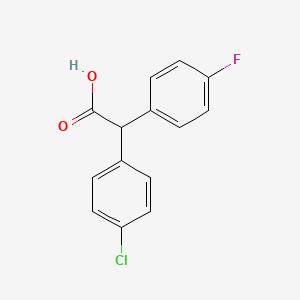
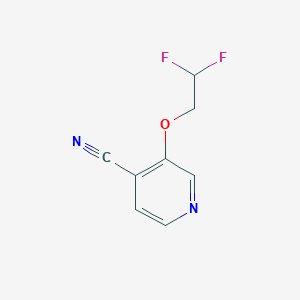
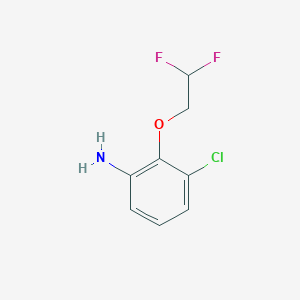
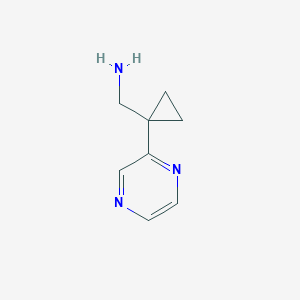
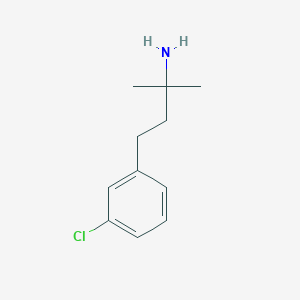
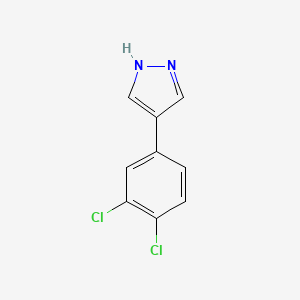
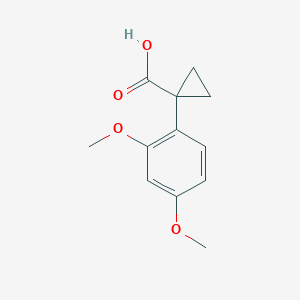
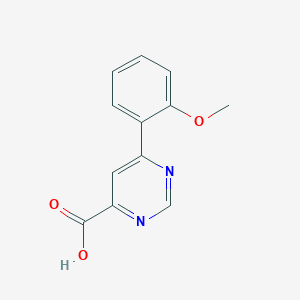
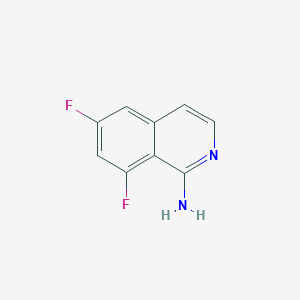
![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
